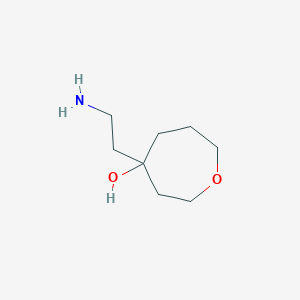

4-(2-Aminoethyl)oxepan-4-ol

Description

4-(2-Aminoethyl)oxepan-4-ol is a cyclic ether derivative featuring a seven-membered oxepane ring substituted with a 2-aminoethyl group and a hydroxyl group at the 4-position. This compound belongs to the class of primary amines and exhibits unique structural characteristics due to the combination of its polar functional groups (amine and hydroxyl) and the oxepane ring’s conformational flexibility.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

4-(2-aminoethyl)oxepan-4-ol |

InChI |

InChI=1S/C8H17NO2/c9-5-3-8(10)2-1-6-11-7-4-8/h10H,1-7,9H2 |

InChI Key |

DKDMUEOXCBTTHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCOC1)(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)oxepan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of oxepane with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)oxepan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxepanone derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxepanone derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted oxepane derivatives.

Scientific Research Applications

4-(2-Aminoethyl)oxepan-4-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)oxepan-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 4-(2-Aminoethyl)oxepan-4-ol and related compounds:

| Compound | Core Structure | Functional Groups | Key Features |

|---|---|---|---|

| This compound | Oxepane ring | -OH, -NH₂ (primary amine) | Seven-membered ring with axial flexibility |

| 4-(2-Aminoethyl)catechol | Benzene ring (catechol) | -OH (two groups), -NH₂ | Aromaticity, redox-active catechol moiety |

| 4-(2-Aminoethyl)-2-methoxy-phenol | Benzene ring (methoxy) | -OCH₃, -OH, -NH₂ | Electron-donating methoxy group enhances solubility |

Structural Insights :

- The oxepane ring in this compound introduces steric and conformational flexibility compared to rigid aromatic systems like catechol or methoxy-phenol derivatives .

- The hydroxyl and amine groups in all three compounds enable hydrogen bonding, but their spatial arrangement varies significantly due to core structure differences.

Solubility and Physicochemical Properties

Evidence from analogs suggests that solubility is influenced by both functional groups and core structure:

| Compound | Solubility in Polar Solvents | Temperature Sensitivity |

|---|---|---|

| This compound | Moderate (inferred) | Likely temperature-dependent |

| 4-(2-Aminoethyl)catechol | High (due to polar -OH groups) | Stable across temperatures |

| 4-(2-Aminoethyl)-2-methoxy-phenol | High (enhanced by -OCH₃ group) | Increased solubility at higher temps |

Key Findings :

- The methoxy group in 4-(2-aminoethyl)-2-methoxy-phenol improves solubility in polar solvents like ethanol or water compared to the oxepane-based compound .

- Catechol derivatives exhibit redox activity, which is absent in the oxepane analog due to lack of aromaticity .

Biological Activity

4-(2-Aminoethyl)oxepan-4-ol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is characterized by its oxepane ring structure, which contributes to its unique chemical behavior. The presence of an aminoethyl side chain enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of effects:

- Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity .

- Antidiabetic Properties : Preliminary investigations suggest that this compound may inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. This inhibition could lead to reduced blood glucose levels, making it a candidate for further research in diabetes management .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several pathways have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes, thereby altering glucose absorption and utilization.

- Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to decreased proliferation rates .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective dosage ranges. |

| Study B (2022) | Reported a decrease in blood glucose levels in diabetic rat models after treatment with the compound, suggesting potential antidiabetic effects. |

| Study C (2023) | Investigated the compound's mechanism of action, revealing inhibition of α-amylase activity by 45% at a concentration of 100 µM. |

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed in animal models. Acute toxicity studies showed a high LD50 value, indicating a relatively safe profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.